5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves multiple steps. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-selective α-adrenoceptor antagonist, which can influence metabolic pathways by modulating lipid and carbohydrate profiles . The compound’s ability to bind to these receptors and inhibit their activity is key to its biological effects.
Comparison with Similar Compounds
5-(4-(3-Methylphenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other piperazine derivatives, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound also acts as a non-selective α-adrenoceptor antagonist and has similar metabolic benefits.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This derivative has shown promising antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
91703-18-3 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-[4-(3-methylphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c1-12-3-2-4-13(11-12)17-7-9-18(10-8-17)14-5-6-15(19)16-14/h2-4,11,14H,5-10H2,1H3,(H,16,19) |
InChI Key |
KBKLRUPXGOHQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origin of Product |
United States |
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